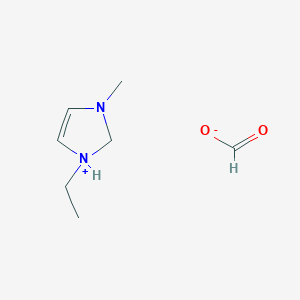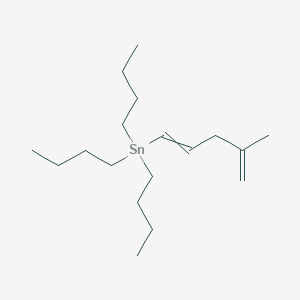
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a chlorinated dodecane chain attached to a sulfonamide group, which is further connected to a methyl-substituted benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Chlorination: The starting material, dodecane, undergoes chlorination to introduce a chlorine atom at the second carbon position.
Sulfonation: The chlorinated dodecane reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chlorination and sulfonation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of dechlorinated or desulfonated products.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide would depend on its specific application. In the context of antimicrobial activity, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would be specific to the type of microorganism or biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Chlorododecan-2-yl)-4-methylbenzenesulfonamide: A closely related compound with similar structural features.
N-(1-Bromododecan-2-yl)-4-methylbenzene-1-sulfonamide: A brominated analog with potentially different reactivity.
N-(1-Chlorododecan-2-yl)-4-ethylbenzene-1-sulfonamide: An ethyl-substituted analog with variations in physical and chemical properties.
Uniqueness
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a chlorinated dodecane chain and a methyl-substituted benzene sulfonamide group. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
827026-80-2 |
|---|---|
Fórmula molecular |
C19H32ClNO2S |
Peso molecular |
374.0 g/mol |
Nombre IUPAC |
N-(1-chlorododecan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H32ClNO2S/c1-3-4-5-6-7-8-9-10-11-18(16-20)21-24(22,23)19-14-12-17(2)13-15-19/h12-15,18,21H,3-11,16H2,1-2H3 |
Clave InChI |
GSDLEFPABCZJFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCl)NS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)
![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)



![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)


![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)
![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
